molecular formula C7H7FO2S B105192 2-Fluorophenyl methyl sulfone CAS No. 654-47-7

2-Fluorophenyl methyl sulfone

Cat. No. B105192
CAS RN: 654-47-7
M. Wt: 174.19 g/mol
InChI Key: DRQGZMZPKOYPKW-UHFFFAOYSA-N
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Description

2-Fluorophenyl methyl sulfone (CAS# 654-47-7) is a chemical compound used as a reagent in the synthesis of thiazolyl benzamides, which are novel allosteric glucokinase activators .


Synthesis Analysis

The synthesis of sulfones like 2-Fluorophenyl methyl sulfone involves various methods. Traditional methods include the oxidation of sulfides, aromatic sulfonylation, alkylation/arylation of sulfinates, and addition to alkenes and alkynes . Newer reactions applied to vinyl sulfones include olefin metathesis, conjugate reduction, asymmetric dihydroxylation (AD), and the use of vinyl sulfones to arrive at highly functionalized targets .


Molecular Structure Analysis

The molecular formula of 2-Fluorophenyl methyl sulfone is C7H7FO2S, and its molecular weight is 174.19 g/mol . For more detailed structural analysis, it would be beneficial to refer to crystallographic data or spectroscopic studies.


Chemical Reactions Analysis

Vinyl sulfones, a group that includes 2-Fluorophenyl methyl sulfone, are known for their synthetic utility in organic chemistry. They easily participate in 1,4-addition reactions and cycloaddition reactions . They have also been shown to potently inhibit a variety of enzymatic processes, providing unique properties for drug design and medicinal chemistry .


Physical And Chemical Properties Analysis

The molecular weight of 2-Fluorophenyl methyl sulfone is 174.19 g/mol . It has a molecular formula of C7H7FO2S . For more detailed physical and chemical properties, it would be beneficial to refer to specific product data sheets or material safety data sheets.

Scientific Research Applications

Synthesis of Aromatic Polysulfones

2-Fluorophenylmethylsulfone: is utilized in the synthesis of aromatic polysulfones, which are polymers known for their high performance characteristics. These include chemical and thermal stability, strength, flexibility, and transparency. They are used in various industries due to their high vitrification temperature and good film-forming properties .

Proton-Exchange Membranes in Fuel Cells

The compound serves as a precursor in the creation of proton-exchange membranes for fuel cells. These membranes are crucial for the operation of fuel cells, providing a medium for proton transfer while preventing the passage of gases such as hydrogen and oxygen .

Anion-Exchange Membranes

Similar to proton-exchange membranes, 2-Fluorophenylmethylsulfone is also instrumental in developing anion-exchange membranes. These membranes are used in electrolysis processes and energy conversion applications .

High-Performance Engineering Plastics

Due to its thermal stability and resistance to chemicals, this compound is used in the production of high-performance engineering plastics. These plastics are employed in demanding environments, such as in aerospace or automotive industries .

Dielectric Materials

The electrical insulating properties of materials derived from 2-Fluorophenylmethylsulfone make them suitable for use as dielectric materials in electronic applications. They are used in capacitors, printed circuit boards, and other electronic components .

Adhesion Promoters

Compounds synthesized from 2-Fluorophenylmethylsulfone can act as adhesion promoters due to their surface-active properties. They improve the bonding between different materials, which is essential in coatings and composite materials .

Gas Separation Membranes

The introduction of 2-Fluorophenylmethylsulfone into polymers can enhance their gas separation capabilities. These membranes are used to purify gases, remove carbon dioxide, and in the production of nitrogen and oxygen from air .

Pharmaceutical Intermediates

2-Fluorophenylmethylsulfone: is used as an intermediate in the synthesis of various pharmaceutical compounds. Its presence in the molecular structure can influence the biological activity and pharmacokinetics of the final drug .

Mechanism of Action

While the specific mechanism of action for 2-Fluorophenyl methyl sulfone is not mentioned in the search results, vinyl sulfones, in general, have been shown to inhibit a variety of enzymatic processes . This property makes them useful in drug design and medicinal chemistry.

Safety and Hazards

2-Fluorophenyl methyl sulfone is classified as having acute oral toxicity (Category 4, H302), causing skin irritation (Category 2, H315), causing serious eye damage (Category 1, H318), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3, H335) . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Relevant Papers One relevant paper titled “Fluorophenyl methyl sulfone as an interface modifier for Ni-rich cathode materials of lithium-ion batteries” discusses the use of 2-Fluorophenyl methyl sulfone as an interface modifier . For a more comprehensive analysis, it would be beneficial to refer to the full text of this paper and other related research articles.

properties

IUPAC Name

1-fluoro-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQGZMZPKOYPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50984008
Record name 1-Fluoro-2-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorophenyl methyl sulfone

CAS RN

654-47-7
Record name 1-Fluoro-2-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50984008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluorophenyl methyl sulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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